molecular formula C13H21N5O2S B5101112 N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B5101112
M. Wt: 311.41 g/mol
InChI Key: PTQVAGUMJVSRGG-UHFFFAOYSA-N
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Description

N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes multiple methyl and ethyl groups, as well as a sulfonamide functional group. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-N,5-dimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2S/c1-6-18-11(3)13(7-14-18)21(19,20)17(5)9-12-8-16(4)15-10(12)2/h7-8H,6,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQVAGUMJVSRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)N(C)CC2=CN(N=C2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the cyclocondensation of hydrazines with 1,3-diketones or their equivalents.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chlorides under basic conditions.

    Alkylation: The final step involves the alkylation of the pyrazole ring with appropriate alkyl halides to introduce the methyl and ethyl groups.

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Pyrazole derivatives, including this compound, have shown promise in the development of new therapeutic agents for treating diseases such as cancer, inflammation, and infections.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to form strong hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The pyrazole ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other pyrazole derivatives, such as:

    1-Methyl-1H-pyrazole-4-sulfonyl chloride: This compound has a similar sulfonamide group but lacks the additional methyl and ethyl groups.

    3,5-Dimethyl-1H-pyrazole: This compound has a simpler structure with only two methyl groups on the pyrazole ring.

    1,3,4-Thiadiazole derivatives: These compounds have a different heterocyclic ring structure but share similar biological activities.

The uniqueness of N4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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